

Pharmacological Profile of VIR-7831 (Sotrovimab)

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Compound of Interest

Compound Name: VIR-165

Cat. No.: B1574771

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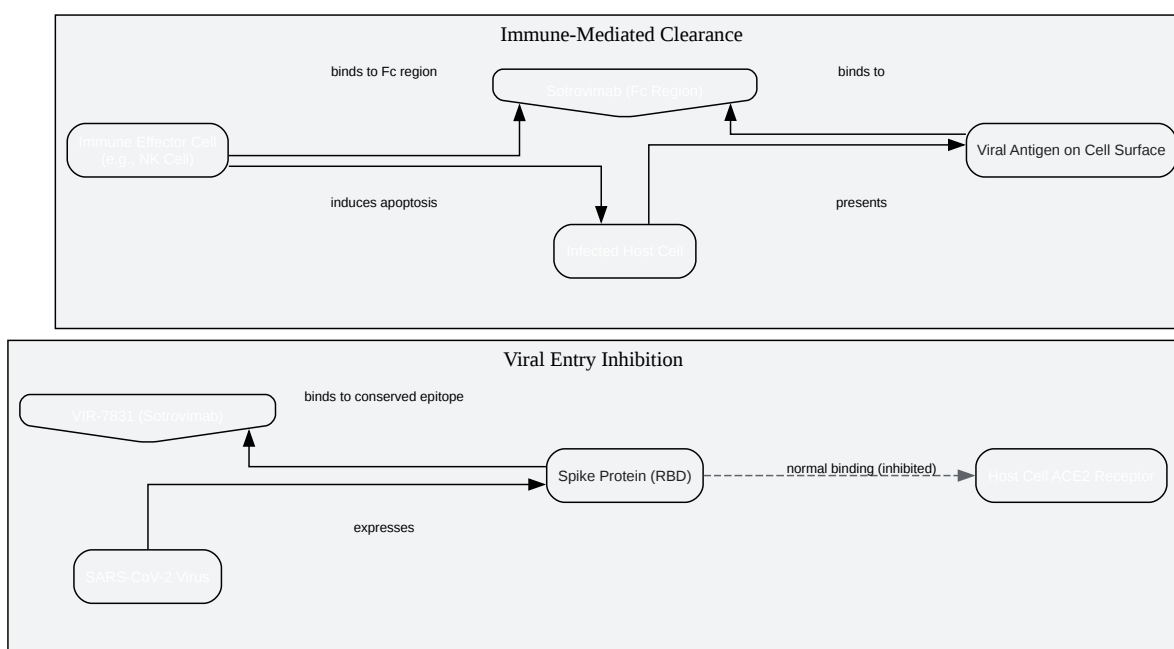
VIR-7831 (Sotrovimab) is an investigational dual-action SARS-CoV-2 monoclonal antibody.^[1] Preclinical data indicate its potential to both inhibit the entry of the virus into healthy cells and to clear already infected cells.^[1] The antibody targets an epitope on SARS-CoV-2 that is also present on SARS-CoV-1, the virus responsible for SARS.^[1] This suggests that the epitope is highly conserved, which could make it more difficult for resistance to develop.^[1]

Mechanism of Action

Sotrovimab is a dual-action monoclonal antibody that targets the spike protein of SARS-CoV-2.^{[1][2]} Its mechanism of action involves two key functions:

- **Neutralization:** It binds to a highly conserved epitope within the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, thereby preventing the virus from attaching to and entering host cells.^{[1][2]}
- **Effector Function:** Sotrovimab is engineered to possess an Fc region that can recruit immune cells to eliminate cells that have already been infected with the virus.^[2]

The following diagram illustrates the proposed mechanism of action for VIR-7831 (Sotrovimab).



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Mechanism of Action of VIR-7831 (Sotrovimab).

Quantitative Data

The following tables summarize the key quantitative data for VIR-7831 (Sotrovimab) from preclinical and clinical studies.

Table 1: Preclinical Neutralization Activity

Virus Strain	IC50 (ng/mL)	Reference
SARS-CoV-2 (Wild Type)	100	Preclinical Data

Note: IC50 values can vary depending on the specific assay and cell line used. This table is a representation of typical preclinical findings.

Table 2: Clinical Efficacy from COMET-ICE Trial

Endpoint	VIR-7831 (n=528)	Placebo (n=529)	Relative Risk Reduction (95% CI)	p-value
Hospitalization (>24h) or Death	1% (6/528)	7% (37/529)	85% (44% to 96%)	0.002

Data from the COMET-ICE (COVID-19 Monoclonal antibody Efficacy Trial - Intent to Care Early) study in high-risk adults with mild to moderate COVID-19.[2]

Experimental Protocols

Pseudotyped Virus Neutralization Assay

This assay is a common method to determine the neutralizing activity of antibodies against SARS-CoV-2.

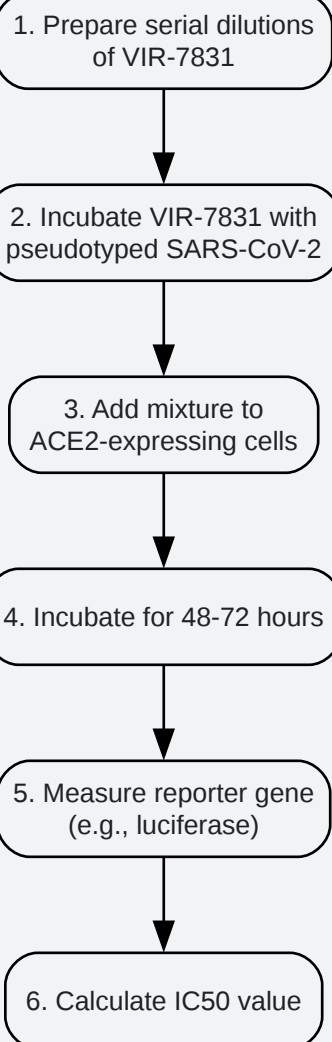
Methodology:

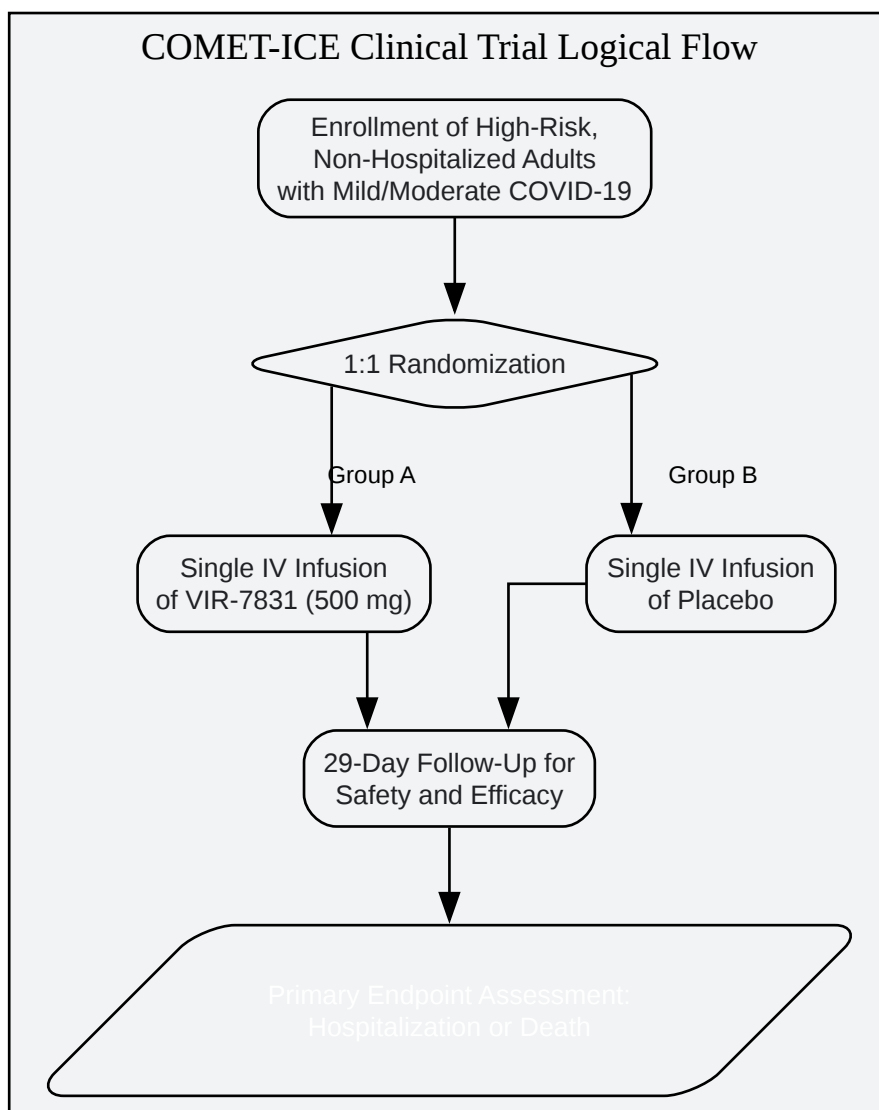
- **Virus Production:** Lentiviral or VSV particles are pseudotyped with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP.
- **Antibody Incubation:** Serial dilutions of VIR-7831 are incubated with a fixed amount of the pseudotyped virus for 1 hour at 37°C.
- **Cell Infection:** The antibody-virus mixture is then added to host cells that express the ACE2 receptor (e.g., Vero E6 or HEK293T-ACE2 cells).

- Readout: After 48-72 hours of incubation, the expression of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP).
- Data Analysis: The percentage of neutralization is calculated relative to control wells with no antibody. The IC₅₀ value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a typical pseudotyped virus neutralization assay.

Pseudotyped Virus Neutralization Assay Workflow





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References

- 1. [gsk.com](https://www.gsk.com) [gsk.com]
- 2. [gsk.com](https://www.gsk.com) [gsk.com]

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